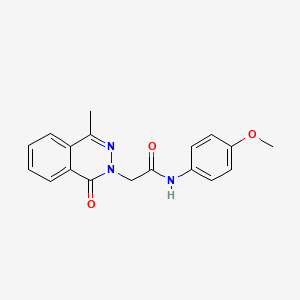![molecular formula C18H16N2O5 B5604759 4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)
4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one is associated with the chemical class of chromenes, specifically nitrochromenes, which are known for their varied biological activities. Research has focused on the synthesis, characterization, and applications of this compound and its derivatives due to their potential biological relevance and chemical properties.
Synthesis Analysis
Synthesis of related chromene compounds involves reactions like the C4-SMe substitution in N-alkyl/phenyl 4-(methylthio)-3-nitro-4H-chromen-2-amines with phenols leading to high yields of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes. These syntheses demonstrate how variations in the starting materials and reaction conditions can lead to diverse chromene derivatives with varying functionalities (Rao, Geetha, & Kamalraj, 2011).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized through techniques like X-ray diffraction, showcasing the arrangement of atoms and the molecular geometry which is crucial for understanding the chemical behavior and interaction capabilities of the compound. These studies provide insights into the bonding patterns and electronic structures that define the reactivity and properties of the compound (Shestopalov, Emelianova, & Nesterov, 2002).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including Michael addition and nucleophilic substitution, which are fundamental in modifying the structure and thus the chemical properties of these compounds. These reactions are vital for the synthesis of novel derivatives with potential biological activities and for understanding the chemical behavior of the chromene nucleus (Zhou et al., 2013).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are crucial for their identification, purification, and application in various fields. These properties are determined through analytical techniques and help in the classification and application of these compounds in different areas, including material science and pharmaceuticals (Okasha et al., 2022).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and electron distribution, are influenced by their molecular structure. Studies focus on understanding how different substitutions on the chromene nucleus affect these properties, which in turn influences their biological activity and potential applications. The reactivity towards various reagents and under different conditions can lead to a wide array of derivatives with unique properties and applications (Korotaev et al., 2015).
Eigenschaften
IUPAC Name |
4-[benzyl(2-hydroxyethyl)amino]-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-11-10-19(12-13-6-2-1-3-7-13)16-14-8-4-5-9-15(14)25-18(22)17(16)20(23)24/h1-9,21H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBXRRKVKFCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)
![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)
![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)
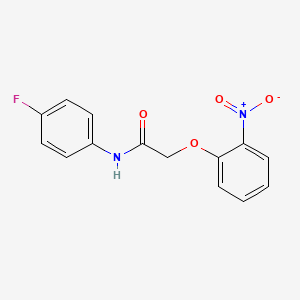
![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)
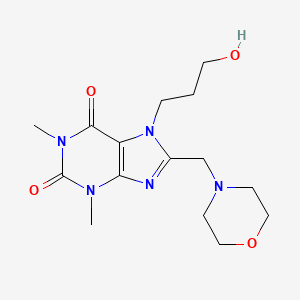
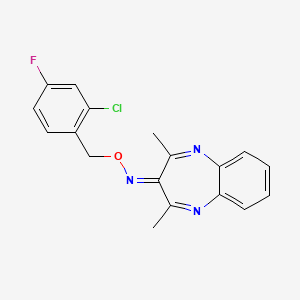
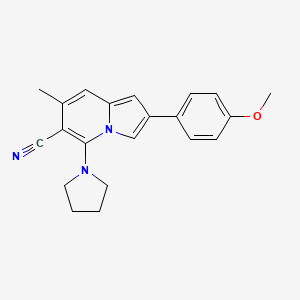
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)
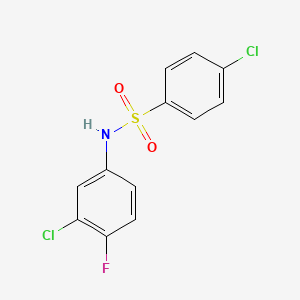
![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)

